2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid
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Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.346. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The boc group is a common protecting group used in organic synthesis, particularly for amines . The Boc group can be removed under acidic conditions, revealing the free amine . This property is often utilized in the stepwise construction of peptides .
Biochemical Pathways
Compounds with similar structures are often involved in the synthesis of peptides and proteins , suggesting that this compound may play a role in these biochemical pathways.
Pharmacokinetics
As a general rule, the Boc group increases the lipophilicity of a compound, which can influence its absorption and distribution . The Boc group can also be removed in the body under acidic conditions, such as in the stomach .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s activity may vary depending on the pH of its environment.
Properties
IUPAC Name |
2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-13(6,10(15)16)8-14-11(17)18-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUATXGHBESHQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.